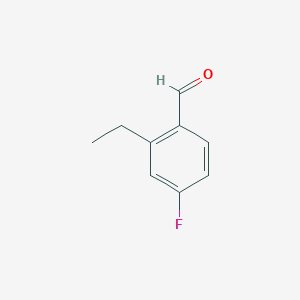

2-Ethyl-4-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

2-ethyl-4-fluorobenzaldehyde |

InChI |

InChI=1S/C9H9FO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |

InChI Key |

XRWIPRYLMWJKDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)C=O |

Origin of Product |

United States |

The Prominence of Fluorinated Aromatic Aldehydes in Synthetic Pathways

Fluorinated aromatic aldehydes are a class of organic compounds that have garnered considerable attention in synthetic chemistry, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological properties. core.ac.ukresearchgate.net This has made fluorinated compounds, including aromatic aldehydes, highly valuable in medicinal chemistry and materials science. core.ac.uklboro.ac.uk

The presence of a fluorine atom can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Consequently, fluorinated aromatic aldehydes serve as crucial building blocks in the synthesis of a wide range of pharmaceuticals, including anticancer, and antimicrobial agents. ontosight.aiwikipedia.org Beyond pharmaceuticals, these compounds are instrumental in the development of advanced materials such as fluorinated polymers and liquid crystals, where the fluorine substituent contributes to desired properties like thermal stability and specific optical characteristics. The aldehyde functional group itself is a versatile handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions to form Schiff bases, making fluorinated aromatic aldehydes key intermediates in the construction of complex molecular architectures. wikipedia.org

A Closer Look at 2 Ethyl 4 Fluorobenzaldehyde: Structure and Synthetic Potential

2-Ethyl-4-fluorobenzaldehyde is a disubstituted aromatic aldehyde. Its structure consists of a benzene (B151609) ring functionalized with an aldehyde group (-CHO), an ethyl group (-CH2CH3) at the second carbon atom (ortho position) relative to the aldehyde, and a fluorine atom at the fourth carbon atom (para position).

Detailed research findings and specific applications for this compound are not extensively documented in publicly available scientific literature. However, its synthetic utility can be inferred from the reactivity of its constituent functional groups. The aldehyde group is expected to undergo typical reactions such as nucleophilic addition and oxidation to the corresponding carboxylic acid. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, which can affect the reactivity of the aldehyde group and the benzene ring in substitution reactions. ontosight.ai The ethyl group, being an alkyl substituent, also contributes to the electronic and steric environment of the molecule.

Below is a table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C9H9FO |

| Molecular Weight | 152.17 g/mol |

| CAS Number | 1289089-09-3 |

The Evolution of Research on Substituted Benzaldehydes: a Historical Perspective

Regioselective Functionalization Approaches for Aryl Aldehydes

Achieving regiocontrol in the functionalization of aromatic rings is a central challenge in organic synthesis. For a target molecule like 2-Ethyl-4-fluorobenzaldehyde, introducing the ethyl and formyl groups at the correct positions relative to the fluorine atom requires sophisticated strategies.

Ortho-Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. chem-station.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically a strong base like n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho-position. uwindsor.caorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a desired substituent.

For the synthesis of a 2-substituted-4-fluorobenzaldehyde, one could envision a strategy starting from a 4-fluoro-substituted aromatic precursor bearing a potent DMG. The fluorine atom itself is considered a moderate directing group. organic-chemistry.org However, more powerful DMGs are often employed to ensure high regioselectivity. organic-chemistry.org

A plausible synthetic route could involve the following steps:

Protection and Directed Metalation: Starting with a precursor like 4-fluorobenzaldehyde (B137897), the aldehyde group, which is reactive towards organolithiums, must first be protected. chem-station.com An effective strategy involves in-situ protection by converting the aldehyde into an α-amino alkoxide through reaction with a lithium amide, such as lithium N-benzyl-N-methylamide. This protected species then acts as a potent DMG.

Ortho-Lithiation: Treatment with a strong base like s-BuLi at low temperatures (e.g., -78 °C) would then selectively deprotonate the ring at the C-2 position, ortho to the protected aldehyde group. acs.org

Electrophilic Quench: The resulting ortho-lithiated species can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group at the 2-position.

Deprotection: Subsequent aqueous workup would hydrolyze the α-amino alkoxide, regenerating the aldehyde functionality to yield the final product, this compound.

The hierarchy and effectiveness of various DMGs have been extensively studied. uwindsor.caorganic-chemistry.org For instance, groups like amides (-CONR2) and carbamates (-OCONR2) are known to be very strong directing groups. uwindsor.caorganic-chemistry.org In a different approach, fluorine-directed ortho-lithiation of fluorinated aryls can be used to synthesize various derivatives, including aryl aldehydes, by quenching with N,N-dimethylformamide (DMF). researchgate.net

A study on the ortho-lithiation/borylation of 2-fluorobenzaldehyde (B47322) highlighted the use of a "traceless" amino alkoxide directing group. researchgate.net While this study focused on introducing a boronic acid group, the principle demonstrates the feasibility of functionalizing the position ortho to a formyl group in a fluorinated benzaldehyde. researchgate.net

| Parameter | Description | Reference |

| Strategy | Directed ortho-Metalation (DoM) | chem-station.comorganic-chemistry.org |

| Starting Material | 4-fluorobenzaldehyde | researchgate.net |

| Directing Group | In-situ formed α-amino alkoxide | chem-station.comacs.org |

| Base | s-BuLi or n-BuLi | uwindsor.ca |

| Electrophile | Ethyl iodide or Diethyl sulfate | N/A |

| Key Feature | High regioselectivity due to chelation control | chem-station.com |

Halogen-Dance and Halogen-Exchange Reactions

Halogen-dance and halogen-exchange reactions provide alternative pathways for the synthesis of highly substituted aromatics. A halogen-dance reaction involves the base-induced migration of a halogen atom to a different position on an aromatic ring, which is subsequently lithiated. This can be a useful, albeit complex, method for isomerizing haloaromatics to access otherwise difficult-to-prepare substitution patterns.

A more direct and commonly used strategy involves halogen-metal exchange. This reaction is particularly efficient for aryl bromides and iodides. A potential, though less direct, route to this compound could start from a dibromo- or bromo-iodofluoro-benzene precursor.

For instance, one could start with 1,3-dibromo-5-fluorobenzene.

Selective Halogen-Metal Exchange: Treatment with one equivalent of n-butyllithium at low temperature would preferentially exchange one of the bromine atoms for lithium.

Formylation: The resulting aryllithium could be quenched with DMF to introduce the aldehyde group.

Second Functionalization: A subsequent functionalization, perhaps via another halogen-metal exchange or a cross-coupling reaction, could be used to introduce the ethyl group.

While powerful, these methods require careful control of stoichiometry and temperature to avoid side reactions and achieve the desired regioselectivity. The relative rates of directed lithiation versus halogen-metal exchange must also be considered when both a halogen and a DMG are present on the aromatic ring. uwindsor.ca

Catalytic Oxidation Pathways for Aromatic Hydrocarbons to Aldehydes

The direct oxidation of an alkyl group on an aromatic ring to an aldehyde offers a more atom-economical approach compared to multi-step sequences involving pre-functionalized starting materials. Synthesizing this compound via this route would involve the selective oxidation of the methyl group of 2-ethyl-4-fluorotoluene.

Transition Metal-Catalyzed Oxidations

A variety of transition metal catalysts have been developed for the aerobic oxidation of toluenes to benzaldehydes. These systems often utilize metals like cobalt, manganese, copper, or palladium in combination with an oxidant, most desirably molecular oxygen. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid.

Research into these methods has identified catalyst systems and conditions that favor aldehyde formation. For example, cobalt-based catalysts, often in conjunction with N-hydroxyphthalimide (NHPI), have shown effectiveness in the aerobic oxidation of substituted toluenes. The reaction proceeds via a radical mechanism where the catalyst facilitates the abstraction of a benzylic hydrogen, followed by reaction with oxygen to form a hydroperoxide intermediate, which then dehydrates to the aldehyde.

Organocatalytic Systems in Aldehyde Synthesis

Organocatalysis has emerged as a complementary field to metal-catalysis, avoiding the use of potentially toxic or expensive metals. For the oxidation of toluenes, systems based on N-hydroxyphthalimide (NHPI) are prominent. NHPI can act as a radical chain initiator, abstracting a hydrogen atom from the benzylic position of the toluene (B28343) derivative.

The resulting benzyl (B1604629) radical reacts with oxygen to propagate the chain reaction, ultimately leading to the aldehyde. Co-catalysts or initiators are often used to enhance the efficiency of these systems. This approach offers a "greener" alternative for the synthesis of aromatic aldehydes from readily available hydrocarbon precursors.

Nucleophilic Aromatic Substitution (SNAr) in the Introduction of Fluorine

The introduction of a fluorine atom onto an aromatic ring can be effectively achieved via nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. For the synthesis of 4-fluorobenzaldehyde derivatives, this typically involves a starting material with a good leaving group (e.g., -Cl, -NO2) at the 4-position and an activating group, such as the aldehyde, ortho or para to it.

A synthetic strategy for this compound could begin with 2-Ethyl-4-chlorobenzaldehyde or 2-Ethyl-4-nitrobenzaldehyde. The reaction would involve heating the precursor with a fluoride (B91410) source, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427). google.com

The presence of the aldehyde group at the 1-position and the ethyl group at the 2-position activates the ring towards nucleophilic attack at the 4-position, facilitating the displacement of the leaving group by the fluoride ion. The efficiency of the reaction can often be enhanced by the use of a phase-transfer catalyst, such as a quaternary phosphonium (B103445) salt or a crown ether, to increase the solubility and reactivity of the fluoride salt. google.com A patent describes the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde (B46862) using potassium fluoride at high temperatures, achieving a 75% yield. google.com Another patent details the synthesis of 2,4-difluorobenzaldehyde (B74705) from 2,4-dichlorobenzaldehyde, demonstrating the viability of this reaction for producing poly-fluorinated compounds. google.com

| Precursor | Fluoride Source | Catalyst/Conditions | Product | Yield | Reference |

| 4-Chlorobenzaldehyde | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide, 210 °C | 4-Fluorobenzaldehyde | 73% | google.com |

| 4-Chlorobenzaldehyde | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide, 18-crown-6, 230 °C | 4-Fluorobenzaldehyde | 75% | google.com |

| 2,4-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide, 18-crown-6, 230 °C | 2,4-Difluorobenzaldehyde | Major Product | google.com |

| 2-Methoxy-4-nitrobenzaldehyde | [¹⁸F]Fluoride | Kryptofix 2.2.2, K₂CO₃, DMSO, 160 °C | 4-[¹⁸F]Fluoro-2-methoxybenzaldehyde | 50-60% | umich.edu |

This SNAr methodology is robust and has been applied to the synthesis of radiolabeled compounds, for example, in the preparation of 4-[¹⁸F]fluoroguaiacol from 2-methoxy-4-nitrobenzaldehyde, where the first step is the nucleophilic substitution of the nitro group with [¹⁸F]fluoride. umich.edu

Strategies for Direct Fluorination of Aldehyde Precursors

The direct introduction of a fluorine atom onto a pre-existing aldehyde precursor, such as 2-ethylbenzaldehyde (B125284), represents an atom-economical approach. Modern methods have focused on transition-metal-catalyzed C–H activation to achieve this transformation, though challenges with regioselectivity are significant.

Palladium-catalyzed C–H fluorination has emerged as a powerful tool. These reactions often employ a transient directing group (TDG) which reversibly binds to the aldehyde's carbonyl group to form an imine intermediate. This intermediate then directs the palladium catalyst to a specific C-H bond, typically in the ortho position. acs.orgnih.gov For instance, the use of orthanilic acids as L,X-type TDGs has been shown to facilitate the ortho-fluorination of various benzaldehydes. acs.orgresearchgate.net In these systems, an electrophilic fluorinating reagent, such as 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts, serves as the fluorine source. acs.orgnih.gov

While highly effective for ortho-fluorination, these methods are not directly applicable for synthesizing this compound, which requires fluorination at the para-position relative to the ethyl group and meta- to the aldehyde. A key challenge is overcoming the inherent ortho-directing nature of the most developed TDG strategies. Research into TDGs that can direct fluorination to meta or para positions is ongoing but less established.

An alternative direct approach involves the fluorination of the aromatic ring prior to the formation of the aldehyde. For example, if 2-ethylfluorobenzene were available, subsequent C-H formylation could be envisioned. Direct formylation of fluorine-containing aromatics has been achieved using reagents like dichloromethyl alkyl ethers in the presence of a Lewis acid, although this often results in a mixture of isomers. jst.go.jp

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Benzaldehydes using Transient Directing Groups

| Benzaldehyde Substrate | Transient Directing Group | Oxidant/Fluorinating Reagent | Product | Yield (%) | Reference |

| Benzaldehyde | Orthanilic Acid | F-TEDA-BF₄ | 2-Fluorobenzaldehyde | 51 | acs.org |

| 4-Methylbenzaldehyde | Orthanilic Acid | F-TEDA-BF₄ | 2-Fluoro-4-methylbenzaldehyde | 55 | acs.org |

| 2-Ethylbenzaldehyde | Amino Amide | 1-Fluoro-2,4,6-trimethylpyridinium triflate | 2-Ethyl-6-(trifluoroethoxy)benzaldehyde** | Moderate | rsc.org |

| Benzaldehyde | 4-Chloroanthranilic acid | 1-Fluoro-2,4,6-trimethylpyridinium triflate | 2-Hydroxybenzaldehyde*** | 72 | acs.org |

*F-TEDA-BF₄ (Selectfluor) acts as the electrophilic fluorine source. **This example demonstrates ortho-alkoxylation, not fluorination, but uses a similar TDG strategy on a 2-ethylbenzaldehyde substrate. ***This reaction demonstrates C-H hydroxylation, highlighting the versatility of the Pd-catalyzed TDG approach.

Sequential Functionalization via Halogen Intermediates

A more established and controllable route to this compound involves the synthesis and subsequent functionalization of halogenated intermediates. This two-step approach allows for precise control over the position of the fluorine atom.

Halogen Exchange (Halex) Reaction: The most common sequential method is the nucleophilic aromatic substitution (SNAr) of a halogen, typically chlorine or bromine, with fluoride. This process, often called the Halex reaction, would start with a precursor like 2-ethyl-4-chlorobenzaldehyde. The reaction is typically performed at elevated temperatures using a fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent like sulfolane or dimethylformamide. google.com The presence of the electron-withdrawing aldehyde group activates the ring, facilitating the nucleophilic attack by the fluoride ion at the para-position. The efficiency of the reaction can be significantly improved by using phase-transfer catalysts, such as quaternary phosphonium or ammonium (B1175870) salts, which increase the solubility and reactivity of the fluoride salt. google.com Yields for the fluorination of activated chlorobenzaldehydes can be high, often exceeding 75-90%. google.com

Balz-Schiemann Reaction: Another classic method is the Balz-Schiemann reaction, which converts an aromatic amine into a fluoride. wikipedia.org For the synthesis of this compound, this would begin with 4-amino-2-ethylbenzaldehyde. The process involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄) or its salts to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.orgresearchgate.net This isolated salt is then thermally decomposed to yield the desired aryl fluoride, releasing nitrogen gas and boron trifluoride. wikipedia.org While a versatile method that does not require an activating group, traditional Balz-Schiemann reactions can have reproducibility issues and require high temperatures. researchgate.net Modern modifications, including the use of ionic liquids as solvents or conducting the reaction in continuous-flow reactors, have been developed to improve yields, safety, and scalability. researchgate.netresearchgate.net

Table 2: Comparison of Sequential Functionalization Methods

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Halogen Exchange | 2-Ethyl-4-chlorobenzaldehyde | KF, Phase-transfer catalyst | 190-250°C, Polar aprotic solvent | High yields, Industrial scalability, Cost-effective | High temperatures required, Precursor synthesis needed |

| Balz-Schiemann | 4-Amino-2-ethylbenzaldehyde | NaNO₂, HBF₄ | Diazotization at low temp., then thermal decomposition | Wide substrate scope, No activating group needed | Potential for low yields, Safety concerns with diazonium salts, Stoichiometric reagents |

Multicomponent Reaction Strategies for Benzene Ring Assembly or Modification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer a highly efficient strategy for building molecular complexity. tcichemicals.comfrontiersin.org In the context of this compound and its analogues, MCRs can be envisioned in two main ways: assembling the substituted ring system itself or using a simpler fluorinated aldehyde to construct a more complex analogue.

For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a pseudo four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). nih.gov Using 4-fluorobenzaldehyde as the aldehyde component allows for the creation of complex dihydropyridine structures bearing the 4-fluorophenyl group. nih.gov Similarly, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can produce dihydropyrimidinones. pjoes.com Numerous studies have utilized 4-fluorobenzaldehyde in these reactions to synthesize libraries of biologically active compounds. pjoes.com

While these MCRs typically build a new heterocyclic ring onto a pre-existing fluorinated benzaldehyde, other strategies could potentially assemble the substituted benzene ring itself. For example, certain cycloaddition or condensation strategies involving simpler precursors could, in principle, be designed to form the 2-ethyl-4-fluoro aromatic core in a convergent manner, although this is less common for the synthesis of a relatively simple molecule like this compound. A more practical MCR approach involves the Knoevenagel condensation of a fluorinated benzaldehyde with an active methylene (B1212753) compound, which can then undergo further transformations in a one-pot sequence. researchgate.netthieme-connect.com For example, a three-component condensation of 4-fluorobenzaldehyde, a β-ketonitrile, and a secondary amine can lead to complex α-arylidenenitriles. thieme-connect.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. acsgcipr.org

Catalytic Oxidation: A key green strategy for aldehyde synthesis is the direct catalytic oxidation of a methyl group. The synthesis of this compound could be achieved via the selective oxidation of 2-ethyl-4-fluorotoluene. This avoids the use of stoichiometric and often toxic heavy-metal oxidants common in older methods. Vapor phase oxidation over heterogeneous catalysts like vanadia-titania has been shown to convert substituted fluorotoluenes to the corresponding benzaldehydes with moderate to high selectivity. acs.org Another green alternative is biocatalysis. Enzymes such as laccase have been used for the selective oxidation of substituted toluenes, including 2- and 4-fluorotoluene, to their respective aldehydes with high yields (>90%) at room temperature and pressure, using water as a solvent and molecular oxygen as the ultimate oxidant. tandfonline.comresearchgate.net

Greener Solvents and Conditions: The use of environmentally benign solvents or solvent-free conditions is a cornerstone of green chemistry.

Ionic Liquids: In the Balz-Schiemann reaction, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate have been used as recyclable solvents, simplifying product isolation and reducing waste. researchgate.net

Water: Some MCRs, such as the Biginelli reaction, can be performed in water, often with the aid of a catalyst, providing an environmentally friendly synthesis. pjoes.comresearchgate.net

Solvent-Free Reactions: Halogen exchange reactions have been optimized to run under solvent-free conditions, which significantly reduces waste and simplifies purification. Mechanochemical synthesis, involving the manual or mechanical grinding of solid reactants, is another solvent-free method used to prepare fluorinated imines from fluorinated benzaldehydes. rsc.org

Atom Economy and Process Efficiency:

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they incorporate most or all atoms from the starting materials into the final product, minimizing byproducts. tcichemicals.comacsgcipr.org

Continuous-Flow Chemistry: Implementing syntheses in continuous-flow reactors, as demonstrated for the Balz-Schiemann reaction and palladium-catalyzed formylation, can improve safety, heat and mass transfer, and reduce reaction times, leading to more efficient and safer industrial processes. researchgate.netnih.gov

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This inherent reactivity allows this compound to participate in a variety of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry, involving the attack of a nucleophile on the carbonyl carbon. ncert.nic.in This process leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. libretexts.org For this compound, this can be generalized by the addition of nucleophiles such as organometallic reagents (e.g., Grignard reagents) or cyanide ions. The rate and equilibrium of these additions are influenced by the electronic nature of the substituents on the benzene ring.

Condensation and Cycloaddition Reactions

Condensation Reactions: this compound can undergo condensation reactions with active methylene compounds, such as in the Knoevenagel condensation. wikipedia.orgorganicreactions.org This reaction, typically catalyzed by a weak base, involves a nucleophilic addition followed by dehydration to form a new carbon-carbon double bond. wikipedia.org For instance, the reaction of a substituted benzaldehyde with an active methylene compound like malonic acid or ethyl acetoacetate (B1235776) leads to the formation of α,β-unsaturated compounds. wikipedia.orgresearchgate.net Aromatic aldehydes bearing electron-withdrawing groups, like the fluorine in this compound, generally exhibit higher reactivity in these condensations. rsc.org

Another important condensation reaction is the Wittig reaction, which converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com This reaction is highly versatile and allows for the specific placement of the double bond. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product Type | Reaction Name | Ref |

| This compound | Ethyl Cyanoacetate | α,β-unsaturated ester | Knoevenagel Condensation | wikipedia.orgrsc.org |

| This compound | Methylenetriphenylphosphorane | Substituted Styrene | Wittig Reaction | wikipedia.orgmasterorganicchemistry.com |

Cycloaddition Reactions: While less common for simple aldehydes, they can participate as a two-atom component in certain cycloadditions. For example, some aldehydes can undergo [4+2] cycloaddition reactions (Diels-Alder type) with highly reactive dienes. wikipedia.orglibretexts.org More relevant are [3+2] cycloadditions with nitrones to form isoxazolidines. researchgate.net The electrophilicity of the aldehyde carbon, enhanced by the fluorine substituent, would be a key factor in such reactions.

Oxidation and Reduction Pathways

Oxidation: Aldehydes are readily oxidized to carboxylic acids. ncert.nic.in This transformation can be achieved using a variety of oxidizing agents, from strong reagents like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder ones. libretexts.org The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-established reaction. nih.govorganic-chemistry.org For this compound, oxidation would yield 2-ethyl-4-fluorobenzoic acid. Studies on the oxidation of various substituted benzaldehydes have shown that the reaction is first order with respect to both the aldehyde and the oxidizing agent. nih.gov

| Starting Material | Reagent | Product | Reaction Type | Ref |

| This compound | KMnO₄ | 2-Ethyl-4-fluorobenzoic acid | Oxidation | libretexts.org |

| This compound | NaBH₄ | (2-Ethyl-4-fluorophenyl)methanol | Reduction | ncert.nic.in |

Reduction: The aldehyde group can be easily reduced to a primary alcohol. ncert.nic.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation is also an effective method. In the case of this compound, reduction would produce (2-ethyl-4-fluorophenyl)methanol. Studies involving 4-fluorobenzaldehyde have demonstrated its conversion to the corresponding alcohol. nih.gov

Influence of Fluorine and Ethyl Substituents on Reactivity

The substituents on the benzene ring, a para-fluorine and an ortho-ethyl group, exert significant electronic and steric effects that modulate the reactivity of the aldehyde group in this compound.

Electronic Effects and Reaction Rate Modulation

The fluorine atom at the para-position is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. rsc.org This increased electrophilicity generally leads to faster rates in nucleophilic addition and condensation reactions. For example, in Knoevenagel condensations, aromatic aldehydes with electron-withdrawing groups react more readily than those with electron-donating groups. rsc.org

Conversely, the ethyl group at the ortho-position is an alkyl group and has a weak electron-donating inductive effect (+I effect). This effect would slightly counteract the electron-withdrawing effect of the fluorine, but the influence of the para-fluorine is generally considered to be more dominant in terms of electronic effects on the carbonyl carbon.

Kinetic studies on the oxidation of substituted benzaldehydes have shown that the reaction is accelerated by electron-withdrawing groups, which is consistent with the development of an electron-deficient center in the transition state. nih.gov Therefore, the fluorine substituent in this compound is expected to increase the rate of its oxidation compared to unsubstituted benzaldehyde.

Steric Hindrance and Regioselectivity in Transformations

The ethyl group at the ortho-position to the aldehyde group introduces significant steric hindrance. youtube.comyoutube.com This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate. learncbse.in This steric effect is particularly important in reactions involving bulky nucleophiles or reagents.

The steric hindrance from the ortho-ethyl group can also influence the regioselectivity of certain reactions. For example, in reactions where attack can occur at different positions on the aromatic ring, the bulky ethyl group may direct incoming reagents to other, less hindered positions. In the context of the aldehyde's reactivity, this steric hindrance primarily affects the rate of reactions at the carbonyl group itself. Studies on the oxidation of ortho-substituted benzaldehydes have indicated that the reaction is subject to steric hindrance by the ortho substituents. nih.gov This suggests that while the electronic effect of the fluorine atom activates the aldehyde group, the steric bulk of the ethyl group provides a competing deactivating effect by physically blocking the reaction site.

Exploration of Reaction Mechanisms

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the aldehyde, the fluorine atom, and the ethyl group attached to the aromatic ring. Mechanistic investigations into its transformations, while not extensively detailed in publicly available literature, can be inferred from studies of similar fluorinated benzaldehydes. These reactions typically revolve around the reactivity of the carbonyl group and the potential for nucleophilic aromatic substitution of the fluorine atom.

Kinetics and Thermodynamics of Key Transformations

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely reported. However, insights can be drawn from related compounds, such as 4-fluorobenzaldehyde, which undergoes reactions like the Knoevenagel condensation. In such reactions, the initial step is often the condensation reaction, which is then followed by nucleophilic aromatic substitution. This sequence is suggested because the condensation product is more activated towards substitution due to the strong electron-withdrawing nature of the newly formed group. wikipedia.org

General principles of aldehyde chemistry indicate that nucleophilic addition to the carbonyl group is a key transformation. ncert.nic.in The reaction is reversible and often acid-catalyzed. ncert.nic.in The equilibrium of these addition reactions is influenced by steric factors; for many aldehydes, the equilibrium lies towards the product side. ncert.nic.in

| Reaction Type | Reactants | General Kinetic/Thermodynamic Observations |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzaldehyde, Pyrrolidine | The direct substitution of the fluorine atom is observed to be a slow process in boiling acetonitrile. wikipedia.org |

| Knoevenagel Condensation followed by SNAr | 4-Fluorobenzaldehyde, β-Ketonitrile, Secondary Amine | The Knoevenagel condensation product is more reactive towards nucleophilic aromatic substitution than the initial 4-fluorobenzaldehyde. wikipedia.org |

| Nucleophilic Addition to Carbonyl | Aldehydes, Nucleophiles (e.g., Ammonia derivatives) | The reaction is reversible and acid-catalyzed, with the equilibrium often favoring the product. ncert.nic.in |

It is important to note that this table presents generalized findings for related compounds, as specific data for this compound is not available in the provided search results.

Intermediates and Transition State Analysis

The analysis of intermediates and transition states provides crucial information about reaction pathways. For reactions involving fluorobenzaldehydes, several key intermediates have been proposed.

In three-component condensation reactions of 4-fluorobenzaldehyde with β-ketonitriles and secondary cyclic amines, a likely mechanism involves the initial Knoevenagel condensation. This is followed by a nucleophilic aromatic substitution of the fluorine atom, which is proposed to proceed through a Meisenheimer complex intermediate. wikipedia.org The formation of this intermediate can be influenced by steric factors. wikipedia.org

Alternative mechanistic pathways can also be considered. For instance, in the formation of a dihydrofuran derivative from a related reaction, a zwitterionic intermediate is generated through the conjugated addition of a pyridinium (B92312) ylide to a ketonitrile. wikipedia.org This intermediate then undergoes cyclization. wikipedia.org The stereochemistry of the product is influenced by steric hindrance in the transition state, leading to a trans configuration of the larger substituents. wikipedia.org

For nucleophilic addition reactions at the carbonyl group, a general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate . ncert.nic.in This intermediate is then typically protonated to yield the final alcohol product. ncert.nic.in In the case of additions of ammonia derivatives, the initial addition product can undergo dehydration to form an imine. ncert.nic.in

| Reaction Type | Proposed Intermediate(s) | Key Features of Transition State |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex wikipedia.org | Steric factors can influence the formation of the intermediate. wikipedia.org |

| Dihydrofuran formation | Zwitterionic intermediate wikipedia.org | Steric hindrance in the transition state dictates the stereochemical outcome. wikipedia.org |

| Nucleophilic Addition to Carbonyl | Tetrahedral alkoxide intermediate ncert.nic.in | The approach of the nucleophile is generally perpendicular to the plane of the carbonyl group. ncert.nic.in |

This table is based on mechanistic studies of related benzaldehydes and general aldehyde reactivity, as specific intermediate and transition state analyses for this compound were not found in the search results.

Applications of 2 Ethyl 4 Fluorobenzaldehyde As a Building Block in Complex Chemical Synthesis

Construction of Heterocyclic Systems

The aldehyde functional group of 2-Ethyl-4-fluorobenzaldehyde serves as a key reactive site for the construction of various heterocyclic rings, which are core components of many pharmaceuticals, agrochemicals, and materials.

Quinolines: The synthesis of quinoline (B57606) scaffolds, a prevalent motif in numerous biologically active compounds, can be achieved through several classic named reactions where this compound can serve as a key reactant. For instance, in the Friedländer annulation , this aldehyde can react with a compound containing an active methylene (B1212753) group adjacent to a ketone, such as 2-aminoacetophenone, to yield a substituted quinoline. The ethyl group at the ortho position of the benzaldehyde (B42025) would sterically influence the cyclization step, potentially favoring the formation of specific regioisomers.

Another important method is the Combes quinoline synthesis , where an aniline (B41778) reacts with a β-diketone. While this compound is not a direct reactant in the classical Combes synthesis, its derivatives could be utilized. For example, a Claisen condensation involving a derivative of 2-ethyl-4-fluorobenzoic acid could generate the necessary β-diketone precursor.

The Doebner-von Miller reaction provides a pathway to quinolines from α,β-unsaturated carbonyl compounds and anilines. This compound can be converted to the corresponding α,β-unsaturated aldehyde via an aldol (B89426) condensation with another aldehyde or ketone. This intermediate can then participate in the Doebner-von Miller reaction to produce a quinoline with the 2-ethyl-4-fluorophenyl substituent.

Similarly, the Skraup synthesis , which typically uses glycerol, an aniline, and an oxidizing agent, can be modified to incorporate derivatives of this compound to introduce the desired substituted phenyl group onto the quinoline core.

Pyridines: The Hantzsch pyridine (B92270) synthesis is a powerful one-pot multicomponent reaction that can utilize this compound. In this reaction, the aldehyde condenses with two equivalents of a β-ketoester and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate, to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine derivative. The resulting pyridine would bear the 2-ethyl-4-fluorophenyl group at the 4-position.

The Guareschi-Thorpe condensation offers another route to substituted pyridines, specifically 2-pyridones, by reacting a β-ketoester with a cyanoacetamide. While not a direct use of the aldehyde, derivatives of this compound could be incorporated into the reactants to achieve the desired substitution pattern.

Below is a table summarizing the potential applications of this compound in the synthesis of nitrogen-containing heterocycles based on established named reactions.

| Named Reaction | Role of this compound or its Derivative | Resulting Heterocycle |

| Friedländer Annulation | Direct reactant, condenses with a 2-aminoaryl ketone. | Substituted Quinoline |

| Combes Quinoline Synthesis | Derivative (e.g., corresponding β-diketone) can be used. | Substituted Quinoline |

| Doebner-von Miller Reaction | Can be converted to an α,β-unsaturated aldehyde (via aldol condensation) which then reacts with an aniline. | Substituted Quinoline |

| Skraup Synthesis | Derivatives can be incorporated to introduce the 2-ethyl-4-fluorophenyl group. | Substituted Quinoline |

| Hantzsch Pyridine Synthesis | Direct reactant, condenses with a β-ketoester and a nitrogen source. | Substituted Pyridine |

| Guareschi-Thorpe Condensation | Derivatives can be used as precursors for the reactants. | Substituted 2-Pyridone |

The reactivity of this compound also extends to the synthesis of heterocycles containing oxygen and sulfur atoms. For instance, it can participate in reactions leading to the formation of furans, pyrans, and thiophenes.

In the context of sulfur-containing heterocycles, the Gewald reaction is a prominent method for the synthesis of 2-aminothiophenes. This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound can serve as the carbonyl component in this reaction, leading to the formation of a thiophene (B33073) ring bearing the 2-ethyl-4-fluorophenyl substituent.

Another relevant method is the Fiesselmann thiophene synthesis , which involves the reaction of a β-ketoester with thioglycolic acid derivatives. While not a direct application of the aldehyde, it can be used to synthesize the necessary β-ketoester precursor.

Synthesis of Functional Materials Precursors

Derivatives of this compound, such as chalcones formed through Claisen-Schmidt condensation with acetophenones, can be precursors to various heterocyclic systems that are known to exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Derivatization Strategies for Advanced Chemical Probes

The aldehyde group of this compound is readily derivatized, providing a convenient handle for the synthesis of advanced chemical probes. These probes can be designed to interact with biological targets or to sense specific chemical environments.

This compound reacts readily with hydroxylamine (B1172632) to form the corresponding oxime . Oximes are versatile intermediates that can be further functionalized or can themselves exhibit biological activity. Similarly, reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones . The resulting C=N bond in both oximes and hydrazones can exist as E/Z isomers, and the specific isomer formed can be influenced by the steric bulk of the ortho-ethyl group. These derivatives are often used as ligands for metal complexes or as building blocks for more complex heterocyclic systems.

The addition of a cyanide ion to the carbonyl group of this compound, a reaction known as cyanohydrin formation , yields a versatile intermediate. The resulting cyanohydrin contains both a hydroxyl and a nitrile functional group. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of α-hydroxy acid, α-hydroxy amide, and β-amino alcohol derivatives. These transformations significantly expand the synthetic utility of this compound, allowing for the creation of complex molecules with potential applications in medicinal chemistry and materials science.

The following table outlines the key derivatization strategies for this compound.

| Derivatization Reaction | Reagent(s) | Product Functional Group | Subsequent Transformations |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (-CH=NOH) | Can be used as ligands, or further functionalized. |

| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazines | Hydrazone (-CH=N-NHR) | Can be used as ligands, or as intermediates for the synthesis of nitrogen-containing heterocycles. |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) or a cyanide salt | Cyanohydrin (-CH(OH)CN) | Hydrolysis of the nitrile to a carboxylic acid or amide; Reduction of the nitrile to an amine. |

Role in Multi-Step Organic Synthesis Schemes

This compound is a substituted aromatic aldehyde that serves as a valuable starting material and intermediate in a variety of multi-step organic synthesis schemes. Its unique structure, featuring an ethyl group and a fluorine atom on the benzaldehyde ring, provides chemists with a versatile scaffold for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the electronic properties and biological activity of the final products, making this compound a desirable building block for creating novel chemical entities.

The aldehyde functional group is a key reactive site, participating in a wide array of chemical transformations. These include, but are not limited to, condensation reactions, oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the incorporation of the 2-ethyl-4-fluorophenyl moiety into larger and more intricate molecular architectures.

While specific, detailed multi-step synthesis schemes starting from this compound are not extensively documented in publicly available research literature, its utility can be inferred from the well-established reactivity of related fluorinated benzaldehydes in the synthesis of pharmaceuticals and agrochemicals. For instance, fluorinated benzaldehydes are known precursors in the synthesis of various heterocyclic compounds, such as pyrimidines, which are core structures in many biologically active molecules. The ethyl group at the 2-position of this compound can introduce steric and electronic effects that may be exploited to achieve specific selectivities in these synthetic transformations.

The general importance of fluorobenzaldehydes as intermediates is highlighted in various patents and chemical literature, which describe their use in the preparation of a wide range of compounds. These synthetic routes often involve the initial conversion of the aldehyde group to another functional group, followed by further modifications to the aromatic ring or the construction of new ring systems.

In a hypothetical multi-step synthesis, this compound could, for example, undergo a condensation reaction with a suitable active methylene compound to form a chalcone (B49325) derivative. This intermediate could then be cyclized to form a variety of heterocyclic systems, such as pyrimidines, benzodiazepines, or other pharmacologically relevant scaffolds. The specific reaction conditions and subsequent synthetic steps would be tailored to achieve the desired final product.

Computational and Theoretical Studies on 2 Ethyl 4 Fluorobenzaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict various molecular properties of 2-Ethyl-4-fluorobenzaldehyde. nih.govnrel.govconicet.gov.arresearchgate.netmdpi.com DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netmdpi.com Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit less accurate, starting point for more complex calculations. researchgate.netmdpi.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be elucidated through analysis of its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. conicet.gov.ar

For aromatic aldehydes, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the carbonyl group, while the LUMO is often a π*-orbital localized on the carbonyl group and the aromatic ring. The presence of an electron-donating ethyl group at the ortho position and an electron-withdrawing fluorine atom at the para position would influence the energy levels and distribution of these frontier orbitals. Natural Bond Orbital (NBO) analysis can further provide insights into charge distribution, intramolecular charge transfer, and the stabilization energy associated with hyperconjugative interactions. conicet.gov.arresearchgate.net

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.5 eV |

Conformational Analysis and Torsional Barriers

The presence of the ethyl and aldehyde groups introduces rotational flexibility in this compound. Conformational analysis is performed to identify the most stable geometric arrangements of the molecule. This involves calculating the potential energy surface by systematically rotating the C-C bond of the ethyl group and the C-C bond connecting the aldehyde group to the aromatic ring.

The torsional barriers represent the energy required to rotate around these bonds. For the aldehyde group, two planar conformations, with the carbonyl oxygen pointing towards or away from the ethyl group, are expected to be the most stable due to conjugation with the aromatic ring. The ethyl group's rotation will also have multiple local minima. The relative energies of these conformers are determined to identify the global minimum energy structure.

Table 2: Hypothetical Torsional Barriers for this compound (Illustrative)

| Rotational Bond | Conformation | Torsional Angle (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Ring-CHO | O-cis to Ethyl | 0 | 0.0 |

| Ring-CHO | O-trans to Ethyl | 180 | 1.2 |

| Ring-CH2CH3 | Staggered | 60 | 0.0 |

Prediction of Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting the reactivity of a molecule and exploring potential reaction pathways.

Transition State Modeling

Transition state theory is used to calculate the activation energies of chemical reactions. By locating the transition state structure on the potential energy surface, which is a first-order saddle point, the energy barrier for a reaction can be determined. nih.gov This is crucial for understanding the kinetics of reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. For instance, modeling the addition of a nucleophile to the carbonyl carbon would involve identifying the geometry of the transition state where the new bond is partially formed.

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. These models help in understanding how the polarity of the solvent can stabilize or destabilize reactants, products, and transition states, thereby altering the reaction energetics. researchgate.net

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.gov For this compound, MD simulations can be used to study its behavior in the liquid phase or in solution. These simulations can reveal details about intermolecular interactions, such as hydrogen bonding (if applicable in the presence of protic solvents) and π-π stacking interactions between aromatic rings. Understanding these interactions is important for predicting physical properties like boiling point, solubility, and the structure of the condensed phase.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structure-Activity Relationship (SAR) Computational Methodologies

Computational and theoretical methodologies are pivotal in modern drug discovery and materials science for predicting the biological activity or properties of chemical compounds based on their molecular structure. These in silico approaches allow for the rational design of novel molecules with enhanced efficacy and selectivity, while minimizing the need for extensive and costly experimental synthesis and testing. For a molecule like this compound, a variety of computational techniques could be employed to elucidate its structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, a 2D-QSAR study could be initiated by calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A hypothetical QSAR study on a series of antimicrobial derivatives of 5-(substituted benzaldehyde) thiazolidine-2,4-dione, for instance, would involve correlating these descriptors with their experimentally determined minimum inhibitory concentrations (MIC) against a bacterial strain like Staphylococcus aureus jmaterenvironsci.com. Statistical methods such as Multiple Linear Regression (MLR) would then be used to build a model that predicts the antimicrobial activity based on the values of these descriptors jmaterenvironsci.com.

For a more detailed analysis, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied. These methods provide a three-dimensional understanding of how steric and electrostatic fields of the molecule influence its activity. In a study on benzaldehyde (B42025) derivatives as phenoloxidase inhibitors, CoMFA and CoMSIA were used to build robust predictive models nih.gov. Such models generate contour maps that highlight regions where modifications to the structure of this compound would likely lead to an increase or decrease in a specific biological activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for understanding how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, like an enzyme or a receptor.

For example, in the design of novel inhibitors for enzymes like aldehyde dehydrogenase (ALDH), molecular docking can be used to predict the binding affinity and interaction patterns of benzyloxybenzaldehyde derivatives within the enzyme's active site nih.govresearchgate.net. A similar approach could be applied to this compound to explore its potential as an inhibitor for various enzymes. The docking results would provide insights into key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Illustrative Data from Related Benzaldehyde Derivatives

To provide a concrete example of the type of data generated in such studies, the following tables illustrate hypothetical findings from QSAR and molecular docking studies on a series of benzaldehyde derivatives. It is crucial to note that this data is for illustrative purposes and does not represent actual experimental or computational results for this compound.

Table 1: Hypothetical 2D-QSAR Descriptors and Biological Activity

| Compound | LogP | Molecular Weight ( g/mol ) | Electronic Energy (au) | Predicted Activity (pMIC) |

| Derivative 1 | 2.1 | 152.17 | -459.8 | 5.2 |

| Derivative 2 | 2.5 | 166.20 | -475.3 | 5.8 |

| Derivative 3 | 1.9 | 182.16 | -498.1 | 4.9 |

| Derivative 4 | 2.8 | 196.23 | -512.6 | 6.1 |

Table 2: Hypothetical Molecular Docking Results

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative 1 | ALDH1A3 | -6.5 | TYR121, CYS302 |

| Derivative 2 | ALDH1A3 | -7.2 | TYR121, TRP177, CYS302 |

| Derivative 3 | ALDH1A3 | -5.9 | CYS302 |

| Derivative 4 | ALDH1A3 | -7.8 | TYR121, TRP177, CYS302, VAL459 |

These tables demonstrate how computational studies can quantify the properties of molecules and their interactions with biological targets, thereby guiding the design of new compounds with improved activities. While specific data for this compound is pending dedicated research, the established computational methodologies provide a clear roadmap for future investigations into its structure-activity relationships.

Advanced Analytical and Spectroscopic Research Methodologies for 2 Ethyl 4 Fluorobenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Ethyl-4-fluorobenzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

Multinuclear NMR experiments, specifically observing ¹H (proton), ¹³C, and ¹⁹F nuclei, are fundamental for the initial structural assignment of this compound.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the ethyl group. The aldehydic proton is expected to appear significantly downfield (around 10.0 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy : ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. libretexts.org Carbonyl carbons are typically found at the low-field end of the spectrum (190-210 ppm). pdx.edu Aromatic carbons attached to fluorine will show a large one-bond coupling constant (¹JCF). The carbons of the ethyl group will appear in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. It provides information on the chemical environment of the fluorine atom. The chemical shift of the fluorine in this compound is expected to be in the typical range for an aryl fluoride (B91410). For comparison, the ¹⁹F chemical shift for 4-fluorobenzaldehyde (B137897) is approximately -102.4 ppm. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~10.1 | ~191 |

| Aromatic CH (C3-H) | ~7.0-7.2 | ~115 (d, ²JCF ≈ 22 Hz) |

| Aromatic CH (C5-H) | ~7.7-7.9 | ~132 (d, ³JCF ≈ 9 Hz) |

| Aromatic CH (C6-H) | ~7.6-7.8 | ~130 |

| Ethyl (-CH₂CH₃) | ~2.7 (quartet) | ~25 |

| Ethyl (-CH₂CH₃) | ~1.2 (triplet) | ~15 |

| Quaternary C (C1) | - | ~133 |

| Quaternary C (C2) | - | ~145 |

Note: Predicted values are based on data from analogous compounds and standard NMR prediction tools. 'd' denotes a doublet due to C-F coupling.

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, providing a complete picture of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. chemicalbook.com This is crucial for definitively assigning the ¹H and ¹³C signals. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~25 ppm, confirming their assignment to the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the aldehydic proton should show a correlation to the C1 aromatic carbon, and the protons of the ethyl group would show correlations to C1, C2, and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. In this case, NOESY could show correlations between the protons of the ethyl group and the aromatic proton at the C3 position, confirming their spatial proximity.

Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | -CH₂- with -CH₃ of the ethyl group- Aromatic protons with each other |

| HSQC | ¹H - ¹³C (¹J) | - Aldehyde H with Aldehyde C- Aromatic Hs with their attached Cs- Ethyl Hs with their attached Cs |

| HMBC | ¹H - ¹³C (²J, ³J) | - Aldehyde H with C1- Ethyl -CH₂- H with C1, C2, C3- Aromatic H at C5 with C1, C3, C4 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. oregonstate.edu

IR Spectroscopy : In IR spectroscopy, the absorption of infrared radiation corresponds to the vibrational transitions in the molecule. chemicalbook.com Key functional groups have characteristic absorption bands. For this compound, the most prominent peak would be the strong C=O stretch of the aldehyde group. Other important vibrations include the C-H stretches of the aromatic ring and the ethyl group, the C=C stretches of the aromatic ring, and the C-F stretch.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While the C=O stretch is also visible in Raman, aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Medium |

| Aldehyde C-H Stretch | 2850-2800, 2750-2700 | 2850-2800, 2750-2700 | Weak-Medium |

| Carbonyl (C=O) Stretch | ~1700 | ~1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns. libretexts.org

The predicted molecular weight of this compound (C₉H₉FO) is approximately 152.17 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 152.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which can be used to determine the elemental composition of the molecule. rsc.org For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (usually the molecular ion) and its subsequent fragmentation to produce a series of product ions. nist.gov The fragmentation pattern provides valuable information about the structure of the original molecule. For this compound, characteristic fragmentation pathways would include:

Loss of a hydrogen radical (H•) from the aldehyde group to give a stable acylium ion (m/z 151).

Loss of the formyl radical (•CHO) to give an ethylfluorophenyl cation (m/z 123).

Loss of an ethyl radical (•CH₂CH₃) to give a fluorobenzoyl cation (m/z 123).

Loss of carbon monoxide (CO) from the [M-H]⁺ ion to give a fragment at m/z 123.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Description |

|---|---|---|

| 152 | [C₉H₉FO]⁺ | Molecular Ion (M⁺) |

| 151 | [C₉H₈FO]⁺ | Loss of H• from the aldehyde |

| 123 | [C₇H₆F]⁺ | Loss of •CHO or •CH₂CH₃ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. This methodology provides precise measurements of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and the arrangement of molecules within the crystal lattice (crystal packing). The results from X-ray crystallographic studies are fundamental for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the physical properties of the material.

The process involves four primary stages: the cultivation of a suitable single crystal, the collection of diffraction data by irradiating the crystal with X-rays, the solution of the phase problem to generate an initial electron density map, and the refinement of the structural model. nih.gov For a compound like this compound, a successful crystallographic analysis would yield a detailed structural model, confirming the planarity of the benzene (B151609) ring and the relative orientations of the ethyl and aldehyde functional groups.

While specific crystallographic data for this compound are not prominently available in published literature, the table below illustrates the typical parameters that would be determined from such an analysis. This data provides a foundational "fingerprint" of the compound's solid-state architecture.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₉H₉FO |

| Formula Weight | The mass of one mole of the compound. | 152.17 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = 8.5 Å, b = 6.2 Å, c = 14.3 Åα = 90°, β = 95°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 750 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | 1.345 g/cm³ |

Chromatographic Techniques for Purity Assessment and Separation Development

Chromatography is an essential tool in chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For this compound, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing purity, identifying impurities, and developing scalable separation processes.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. Method development focuses on optimizing column selection, temperature programming, and detector settings to achieve high resolution and sensitivity. For substituted benzaldehydes, a mid-polarity column is often effective. rsc.org

Table 2: Illustrative GC Method Parameters for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Column | DB-624 or similar (e.g., 30 m x 0.25 mm ID, 1.4 µm film) | Provides good selectivity for aromatic compounds and potential isomers. rsc.org |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 240 °CHold: 5 min | A temperature gradient allows for the effective separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID offers high sensitivity for organic compounds, while MS provides structural information for impurity identification. |

High-Performance Liquid Chromatography (HPLC) is a complementary technique used for separating compounds in a liquid mobile phase. It is particularly useful for less volatile or thermally sensitive impurities that may be present. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode for this type of analysis. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Standard nonpolar stationary phase for reversed-phase chromatography, effective for aromatic aldehydes. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A buffered aqueous-organic mixture allows for control over retention and peak shape. |

| Gradient | 60% A / 40% B, isocratic, or a gradient depending on impurities | An isocratic method is simpler, while a gradient can resolve a wider range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate balances resolution and analysis time. |

| Detection | UV-Vis Detector at 254 nm | The aromatic ring and carbonyl group in the molecule provide strong UV absorbance for sensitive detection. |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized sub-category of chromatography used to separate stereoisomers, specifically enantiomers. gcms.cz Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, a property that arises from the presence of one or more chiral centers (typically a carbon atom bonded to four different groups). The determination of enantiomeric excess (e.e.), which measures the purity of one enantiomer in a mixture, is critical in the pharmaceutical and fine chemical industries, as different enantiomers can have distinct biological activities.

However, the application of chiral chromatography is contingent on the molecule itself being chiral. The structure of this compound lacks any chiral center or other elements of chirality such as axial or planar chirality. It is an achiral molecule. Because it does not exist as a pair of enantiomers, it cannot be resolved into different forms by a chiral stationary phase. Therefore, the technique of chiral chromatography for the determination of enantiomeric excess is not applicable to this compound.

Table 4: Relevance of Chiral Concepts to this compound

| Term | Definition | Applicability to this compound |

| Chirality | The geometric property of a molecule being non-superimposable on its mirror image. | No |

| Chiral Center | An atom (e.g., carbon) bonded to four different substituents. | No |

| Enantiomers | A pair of non-superimposable mirror-image stereoisomers. | Not Applicable |

| Enantiomeric Excess (e.e.) | A measure of the purity of a single enantiomer in a mixture. | Not Applicable |

Future Research Directions and Emerging Opportunities for 2 Ethyl 4 Fluorobenzaldehyde

Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted benzaldehydes, including 2-Ethyl-4-fluorobenzaldehyde, is an area of active research. Future efforts will likely focus on discovering and optimizing novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions. One promising avenue is the use of composite catalysts, such as combinations of iron trichloride (B1173362) and zinc chloride, which have shown to improve reaction yields in the synthesis of related compounds like 4-fluorobenzaldehyde (B137897) google.com.

Another key area is the advancement of transition metal-catalyzed cross-coupling reactions acs.org. Research into palladium-based catalysts, for instance, could lead to one-pot procedures that combine reduction and cross-coupling steps, providing a more streamlined and efficient synthesis from readily available precursors acs.orgrug.nlresearchgate.net. The development of catalysts that are more robust, cheaper, and less toxic remains a primary objective, aligning with the principles of green chemistry acs.orgrug.nl.

| Catalyst Type | Potential Application in Synthesis | Anticipated Advantages |

| Composite Lewis Acids (e.g., FeCl₃ + ZnCl₂) | Hydrolysis of chlorinated intermediates. | Improved reaction yields under gentle conditions google.com. |

| Palladium-Phosphine Complexes | One-pot reduction/cross-coupling reactions. | Facile synthesis from Weinreb amides or similar precursors acs.orgresearchgate.net. |

| Phase Transfer Catalysts (e.g., Tetraphenyl phosphonium (B103445) bromide) | Halogen exchange fluorination reactions. | High yield and selectivity, applicable under solvent-free conditions researchgate.net. |

| Heterogeneous Catalysts | Use in continuous flow systems. | Enhanced catalyst recovery, improved process sustainability. |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous flow processing, is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs) acs.orgseqens.comd-nb.info. This approach offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and greater scalability seqens.comkncv.nljst.org.in.

For the synthesis of this compound, adopting flow chemistry could lead to several key improvements. The technology allows for the safe handling of highly reactive intermediates and reagents, which might be challenging in large-scale batch reactors acs.orgresearchgate.net. Furthermore, continuous processing ensures lot-to-lot consistency, leading to higher product purity and potentially reducing the need for extensive downstream purification researchgate.net. The integration of enabling technologies like microwave irradiation or immobilized catalysts within a flow setup could further intensify the process, leading to fully automated and highly efficient manufacturing acs.orgnih.gov.

| Flow Chemistry Advantage | Relevance to this compound Synthesis |

| Enhanced Safety | Safe handling of potentially hazardous reagents and exothermic reactions jst.org.in. |

| Precise Process Control | Accurate control of temperature, pressure, and residence time for optimized yield and purity seqens.com. |

| Improved Scalability | Seamless transition from laboratory-scale optimization to industrial production kncv.nl. |

| Process Intensification | Combination with other technologies (e.g., microwave, photochemistry) for higher efficiency acs.org. |

| Automation | Potential for fully automated, continuous manufacturing with real-time monitoring acs.org. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthetic Analysis | Identifies novel and cost-effective synthetic routes from available starting materials pharmafeatures.comacs.org. |

| Reaction Outcome Prediction | Forecasts reaction yields and potential byproducts, guiding experimental design princeton.edurjptonline.orgnih.gov. |

| Condition Optimization | Suggests optimal catalysts, reagents, and conditions to maximize efficiency mindmapai.appjetir.org. |

| Automated Synthesis | Couples with robotic platforms for high-throughput screening and process optimization nih.gov. |

Development of Advanced Derivatization Reagents and Applications

Derivatization is a critical technique for enhancing the analysis of compounds, particularly in complex matrices greyhoundchrom.com. By reacting an analyte with a specific reagent, its chemical properties can be modified to improve stability, chromatographic behavior, or detectability in methods like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) researchgate.netresearchgate.netsigmaaldrich.com.